(S)-1-Ethyl-5-isopropylpiperazin-2-one

Chiral purity Enantiomeric excess Stereochemistry

(S)-1-Ethyl-5-isopropylpiperazin-2-one (CAS 1217747-22-2) is a single-enantiomer, N-ethyl, C-5 isopropyl-substituted piperazin-2-one with molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol. This compound serves as a versatile chiral building block in medicinal chemistry, enabling the construction of more complex piperazine derivatives and serving as a scaffold for hydrogen-bonding research and cyclic urea modeling.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B12624881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Ethyl-5-isopropylpiperazin-2-one
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN1CC(NCC1=O)C(C)C
InChIInChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1
InChIKeyYPIOOFDEKXGYAZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Ethyl-5-isopropylpiperazin-2-one Procurement Guide: Chiral Piperazinone Building Block for Drug Discovery & Chemical Biology


(S)-1-Ethyl-5-isopropylpiperazin-2-one (CAS 1217747-22-2) is a single-enantiomer, N-ethyl, C-5 isopropyl-substituted piperazin-2-one with molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound serves as a versatile chiral building block in medicinal chemistry, enabling the construction of more complex piperazine derivatives and serving as a scaffold for hydrogen-bonding research and cyclic urea modeling . Its stereochemically defined structure makes it valuable for asymmetric synthesis programs, where enantiomeric integrity directly impacts downstream biological outcomes [1].

Why the (S)-Enantiomer of 1-Ethyl-5-isopropylpiperazin-2-one Cannot Be Replaced by Its (R)-Isomer or Racemate


In chiral piperazin-2-one chemistry, enantiomeric configuration critically determines biological target engagement and functional activity. The (S)-enantiomer (CAS 1217747-22-2) and its (R)-counterpart (CAS 1217683-05-0) are non-superimposable mirror images that can exhibit dramatically different pharmacological profiles . For instance, in a structurally related series of 4-acyl-1,6-dialkylpiperazin-2-one Lassa virus entry inhibitors, the more potent (–)-enantiomer displayed 15-fold greater inhibitory activity than the opposite (+)-enantiomer [1]. Substituting the (S)-enantiomer with the racemic mixture (CAS 1000577-15-0) introduces 50% of the undesired stereoisomer, potentially reducing assay sensitivity and confounding structure-activity relationship (SAR) studies. Therefore, for any application where stereochemistry influences molecular recognition—asymmetric catalysis, chiral resolution, or target-based screening—the specific enantiomer must be procured to ensure reproducible and interpretable results.

Quantitative Differentiation Evidence for (S)-1-Ethyl-5-isopropylpiperazin-2-one vs. Its Closest Analogs


Chiral Configuration Purity: (S)-Enantiomer vs. Racemate

The (S)-enantiomer (CAS 1217747-22-2) is supplied with a stated purity of ≥98% by the vendor . While this specification typically refers to chemical purity rather than enantiomeric excess (ee), the compound is defined by its specific SMILES notation O=C1N(CC)C[C@@H](NC1)C(C)C, confirming the (S)-configuration at the C-5 position. In contrast, the racemic mixture 1-Ethyl-5-isopropylpiperazin-2-one (CAS 1000577-15-0) contains both (S)- and (R)-enantiomers in equal proportion , effectively halving the concentration of the desired stereoisomer. For users requiring a single enantiomer, the (S)-enantiomer provides a defined stereochemical identity that the racemate cannot replicate.

Chiral purity Enantiomeric excess Stereochemistry

Computational Physicochemical Property Comparison: (S)- vs. (R)-Enantiomer

The (S)-enantiomer exhibits computed physicochemical properties that may be used for comparative assessment against the (R)-enantiomer. For (S)-1-Ethyl-5-isopropylpiperazin-2-one, the topological polar surface area (TPSA) is 32.34 Ų and the calculated LogP is 0.4627 . These values are expected to be identical for the (R)-enantiomer (CAS 1217683-05-0) as enantiomers share identical scalar physicochemical descriptors. However, the explicit availability of these computed parameters from the vendor for the (S)-enantiomer provides a verified baseline for computational modeling, whereas equivalent data for the (R)-enantiomer must be independently derived or assumed.

TPSA LogP Drug-likeness

Biological Relevance of Piperazin-2-one Enantiopurity: Class-Level Evidence from Lassa Virus Entry Inhibitors

In a study of 4-acyl-1,6-dialkylpiperazin-2-ones as Lassa virus (LASV) cell entry inhibitors, the resolved enantiomers of the prototypical inhibitor 3 (16G8) exhibited a 15-fold difference in potency. The more active (–)-enantiomer was determined to have the (S)-configuration at the piperazin-2-one core [1]. While this study does not directly test 1-ethyl-5-isopropylpiperazin-2-one, the scaffold is closely related (piperazin-2-one core with N-alkyl and C-alkyl substitution), providing class-level evidence that enantiomeric configuration critically modulates biological activity.

Enantioselectivity Lassa virus Antiviral Piperazin-2-one

Optimal Application Scenarios for (S)-1-Ethyl-5-isopropylpiperazin-2-one in Research and Development


Asymmetric Synthesis of Piperazine-Containing Drug Candidates

The (S)-enantiomer serves as a chirally pure starting material for constructing enantiomerically enriched drug candidates. Its defined stereochemistry allows chemists to build molecular complexity with predictable stereochemical outcomes, avoiding the need for late-stage chiral resolution . The compound's N-ethyl and C-5 isopropyl substituents provide steric and electronic differentiation that can be exploited in diastereoselective transformations.

Target-Based Screening Assays Requiring Enantiopure Probes

In biochemical and cell-based assays, the use of racemic mixtures can confound potency measurements and obscure SAR. The (S)-enantiomer, supported by class-level evidence that piperazin-2-one enantiomers can differ 15-fold in biological activity [1], should be the starting point for any screening campaign where stereochemistry at the piperazine core may influence target engagement.

Computational Chemistry and Molecular Modeling Studies

The documented TPSA (32.34 Ų) and LogP (0.4627) values for the (S)-enantiomer provide a validated starting point for in silico modeling, QSAR studies, and property-based drug design . Having vendor-verified computed parameters reduces the risk of discrepancies between predicted and experimental properties during lead optimization.

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